(S)-2-amino-6-oxopimelate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

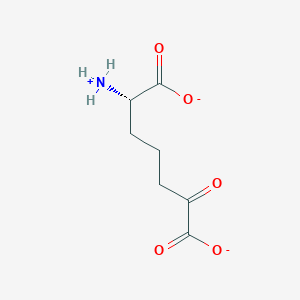

(S)-2-amino-6-oxopimelate is conjugate base of (S)-2-amino-6-oxopimelic acid. It is an amino acid zwitterion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a (S)-2-amino-6-oxopimelic acid.

Aplicaciones Científicas De Investigación

Enzymatic Reactions

Role in Amino Acid Synthesis

(S)-2-amino-6-oxopimelate serves as an intermediate in the biosynthesis of several amino acids. The enzyme meso-diaminopimelate dehydrogenase catalyzes the reversible oxidative deamination of meso-2,6-diaminopimelate to produce this compound. This reaction is crucial for the synthesis of lysine and other related amino acids, which are vital for protein synthesis in various organisms .

Biotechnological Applications

The compound is also utilized in biotechnological applications for producing D-amino acids through reductive amination. For instance, engineered enzymes can convert this compound into D-alanine and other D-amino acids with high yields and optical purity . This process is significant in pharmaceuticals, where D-amino acids are used as building blocks for drug synthesis.

Therapeutic Applications

Potential Antioxidant Properties

Research has indicated that amino acids, including this compound, may activate the NRF2 signaling pathway, which plays a role in cellular antioxidant defenses. This activation could have implications for developing therapies targeting oxidative stress-related conditions such as cancer . However, further research is needed to fully understand the therapeutic potential of this compound.

Hydrogel Formulations

Recent studies have explored incorporating this compound into hydrogel formulations for drug delivery systems. Hydrogels are versatile materials that can encapsulate therapeutic agents, providing controlled release and targeted delivery. The biocompatibility of hydrogels makes them suitable for various medical applications, including tissue engineering and regenerative medicine .

Microbial Production Processes

Recombinant Microorganisms

The production of this compound can be achieved through recombinant microorganisms engineered to express specific enzymes. These microorganisms can convert carbohydrate feedstocks into valuable compounds like (S)-2-amino-6-hydroxypimelate and subsequently into this compound . This bioconversion process is an eco-friendly alternative to traditional chemical synthesis methods.

Industrial Applications

The ability to produce this compound from renewable resources positions it as a key compound in the bioplastics industry. It serves as a precursor for synthesizing biodegradable polymers, which are increasingly important in reducing plastic waste .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Amino Acid Synthesis | Intermediate for synthesizing lysine and related amino acids through enzymatic reactions. |

| Pharmaceuticals | Used in producing D-amino acids for drug synthesis; potential antioxidant properties. |

| Hydrogel Formulations | Incorporated into hydrogels for controlled drug delivery and tissue engineering applications. |

| Microbial Production | Produced via recombinant microorganisms from renewable resources; used in bioplastics manufacturing. |

Case Studies

-

Production of D-Amino Acids

A study demonstrated the successful conversion of this compound into D-alanine using engineered meso-diaminopimelate dehydrogenase with high conversion rates and enantiomeric excess . This highlights its potential utility in pharmaceutical applications. -

Hydrogel Drug Delivery Systems

Research on hydrogel systems incorporating amino acids shows promise in enhancing drug delivery efficiency while minimizing side effects . The incorporation of this compound into these systems could improve their therapeutic efficacy. -

Biopolymer Production

A patent describes methods utilizing recombinant bacteria to produce (S)-2-amino-6-hydroxypimelate from carbohydrate feedstocks, which can be further processed into this compound for biopolymer synthesis . This approach emphasizes sustainability in industrial processes.

Análisis De Reacciones Químicas

Core Reduction Reaction: 2-Oxoacid Reductase Activity

(S)-2-amino-6-oxopimelate undergoes NADPH-dependent reduction to form (S)-2-amino-6-hydroxypimelate , mediated by 2-oxoacid reductases (E.C. 1.1.1.–). This reaction initiates downstream pathways for synthesizing industrial chemicals like hexamethylenediamine (HMDA) and 6-aminocaproic acid (ACA) .

Reaction Equation:

S 2 amino 6 oxopimelate+NADPH+H+→ S 2 amino 6 hydroxypimelate+NADP+

Key Enzymes (Table 1):*

| Enzyme Class | Example Enzymes | Cofactor | Source Organism |

|---|---|---|---|

| 2-Oxoacid reductase | Dihydroxyacid dehydrogenase | NADPH | Escherichia coli |

| Ketopantoate reductase | PanE-family enzymes | NADPH | Corynebacterium spp. |

Coenzyme A Activation Pathway

(S)-2-amino-6-hydroxypimelate is converted to (S)-2-amino-6-hydroxypimeloyl-CoA via acyl-CoA synthetases or transferases (E.C. 6.2.1.–) .

Reaction Equation:

S 2 amino 6 hydroxypimelate+CoA SH+ATP→ S 2 amino 6 hydroxypimeloyl CoA+AMP+PPi

Key Enzymes (Table 2):*

| Enzyme Class | Example Enzymes | Cofactor | Subcellular Localization |

|---|---|---|---|

| Acyl-CoA synthetase | AcsA-family enzymes | ATP | Cytoplasm |

Dehydration Pathway

(S)-2-amino-6-hydroxypimelate is dehydrated to (S)-2-amino-5-heptenedioate by dehydratases (E.C. 4.2.1.–), enabling carbon-chain elongation .

Reaction Equation:

S 2 amino 6 hydroxypimelate→ S 2 amino 5 heptenedioate+H2O

Key Enzymes (Table 3):*

| Enzyme Class | Example Enzymes | Metal Cofactor |

|---|---|---|

| Enoyl-CoA hydratase | MaoC-like dehydratases | None |

Alpha-Aminopimelate Formation

(S)-2-amino-5-heptenedioate is transaminated to alpha-aminopimelate using aminotransferases (E.C. 2.6.1.–), with glutamate as the amine donor .

Reaction Equation:

S 2 amino 5 heptenedioate+Glutamate↔Alpha aminopimelate+2 Oxoglutarate

Key Enzymes (Table 5):*

| Enzyme Class | Example Enzymes | Substrate Specificity |

|---|---|---|

| Branched-chain aminotransferase | IlvE-family enzymes | Broad (D-/L-amino acids) |

Oxidative Decarboxylation to 6-Aminocaproic Acid

Alpha-aminopimelate undergoes NAD+-dependent oxidative decarboxylation to form 6-aminocaproic acid (ACA), a nylon-6 precursor, via dehydrogenases (E.C. 1.4.1.–) .

Reaction Equation:

Alpha aminopimelate+NAD+→6 Aminocaproic acid+CO2+NADH+H+

Key Enzymes (Table 11):*

| Enzyme Class | Example Enzymes | Cofactor |

|---|---|---|

| Glutamate dehydrogenase | RocG-family enzymes | NAD⁺ |

Reverse Dehydrogenase Pathway

In Bacillus sphaericus and Corynebacterium glutamicum, meso-diaminopimelate dehydrogenase (meso-DAPDH; E.C. 1.4.1.16) catalyzes the reversible oxidative deamination of meso-diaminopimelate to p

Propiedades

Fórmula molecular |

C7H10NO5- |

|---|---|

Peso molecular |

188.16 g/mol |

Nombre IUPAC |

(2S)-2-azaniumyl-6-oxoheptanedioate |

InChI |

InChI=1S/C7H11NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4H,1-3,8H2,(H,10,11)(H,12,13)/p-1/t4-/m0/s1 |

Clave InChI |

UKCSFKLWNHUBDY-BYPYZUCNSA-M |

SMILES isomérico |

C(C[C@@H](C(=O)[O-])[NH3+])CC(=O)C(=O)[O-] |

SMILES canónico |

C(CC(C(=O)[O-])[NH3+])CC(=O)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.